
5-Phenylpent-4-EN-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpent-4-EN-2-ynoic acid is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a phenyl group attached to a pent-4-EN-2-ynoic acid backbone. This compound is of interest due to its unique structural features, which include both double and triple carbon-carbon bonds, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpent-4-EN-2-ynoic acid typically involves the reaction of phenylacetylene with various reagents to introduce the necessary functional groups. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts that can withstand the rigors of industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylpent-4-EN-2-ynoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different saturated or partially saturated products.
Substitution: The phenyl group and the alkyne moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is typical for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
5-Phenylpent-4-EN-2-ynoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkyne substrates.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Phenylpent-4-EN-2-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and phenyl groups. These functional groups can interact with different molecular targets, such as enzymes or receptors, leading to a range of biological activities. The pathways involved often include the formation of reactive intermediates that can further react with other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-5-phenylpent-2-en-4-ynoic acid: Similar in structure but contains a cyano group.
Phenylacetylene: Contains a phenyl group attached to an alkyne but lacks the extended carbon chain.
Pent-4-EN-2-ynoic acid: Similar backbone but without the phenyl group.
Uniqueness
5-Phenylpent-4-EN-2-ynoic acid is unique due to the combination of its phenyl group and the conjugated alkyne and alkene system. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
80220-97-9 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
5-phenylpent-4-en-2-ynoic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,(H,12,13) |
InChI-Schlüssel |
MMDKLBLUIAVFLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


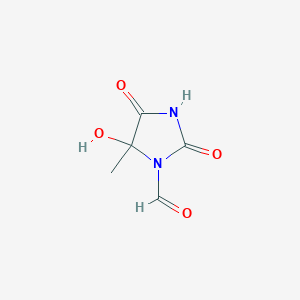
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
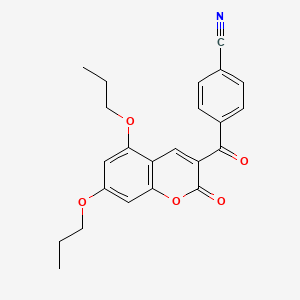
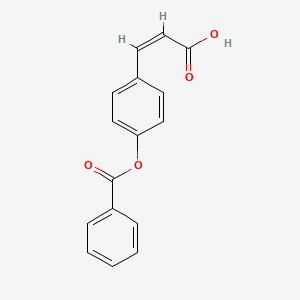

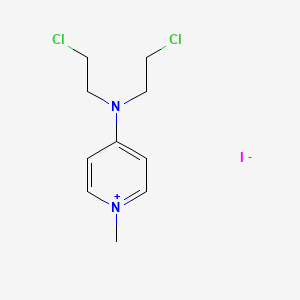
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


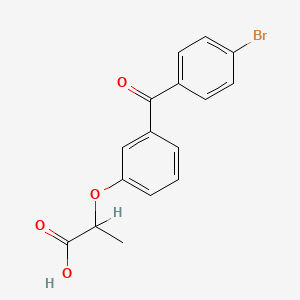
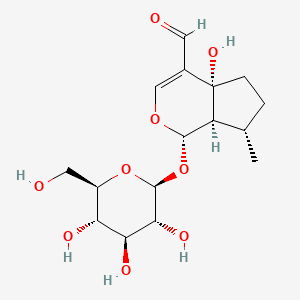
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
